molecular formula C18H14BrCl2N5O2 B1668704 Chlorantraniliprole CAS No. 500008-45-7

Chlorantraniliprole

Cat. No.: B1668704
CAS No.: 500008-45-7
M. Wt: 483.1 g/mol
InChI Key: PSOVNZZNOMJUBI-UHFFFAOYSA-N
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Description

Chlorantraniliprole is a synthetic insecticide belonging to the anthranilic diamide class. It was developed by DuPont and is known for its novel mode of action, which targets the ryanodine receptors in insects. This compound is highly effective against a wide range of pests, including those from the orders Lepidoptera (moths), Coleoptera (beetles), Diptera (flies), and Isoptera (termites) . This compound is characterized by its low toxicity to mammals and its selectivity towards insect ryanodine receptors .

Mechanism of Action

Target of Action

Chlorantraniliprole primarily targets the ryanodine receptors in muscles . These receptors play a crucial role in regulating calcium ion concentration within muscle cells .

Mode of Action

This compound binds to the ryanodine receptors, causing these receptors to leak calcium . This leakage disrupts the normal functioning of the muscles, leading to paralysis and ultimately death of the insect .

Biochemical Pathways

This compound affects several biochemical pathways. It impacts genes encoding for detoxification enzymes, cuticle proteins, and key enzymes involved in chitin metabolism . These changes are associated with metabolic resistance . Additionally, it has been found to be involved in cytochrome P450- and glutathione metabolism-related pathways .

Pharmacokinetics

The absorption of this compound is rapid, incomplete, and dose-dependent . For instance, at a single dose of 10 mg/kg body weight, absorption was about 73–85%, with 18–30% being excreted in the urine and 49–53% being excreted in the bile within 48 hours . This compound is extensively metabolized through various processes including hydroxylation, N-demethylation, nitrogen-to-carbon cyclization, oxidation of alcohols to carboxylic acids, amide-bridge cleavage, amine hydrolysis, and O-glucuronidation .

Result of Action

The binding of this compound to ryanodine receptors leads to muscle paralysis and death in insects . On a molecular level, exposure to this compound results in the differential expression of a large number of genes . These include genes encoding for detoxification enzymes, cuticle proteins, and key enzymes involved in chitin metabolism . On a cellular level, this compound exposure leads to calcium leakage in muscle cells, disrupting their normal function .

Action Environment

This compound tends to be highly persistent in the environment . It has a low aqueous solubility and a low volatility . It is highly toxic to aquatic invertebrates, moderately toxic to birds and aquatic plants, and has a low toxicity to bees and earthworms . Therefore, environmental factors such as the presence of water bodies, types of flora and fauna, and the specific ecosystem can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Chlorantraniliprole plays a crucial role in biochemical reactions by targeting the ryanodine receptors in insect muscles. These receptors are calcium channels that regulate muscle contraction. This compound binds to these receptors, causing an uncontrolled release of calcium ions, leading to muscle paralysis and ultimately the death of the insect . The compound interacts with various enzymes and proteins involved in calcium signaling pathways, disrupting normal cellular functions.

Cellular Effects

This compound affects various types of cells, particularly muscle cells in insects. By binding to ryanodine receptors, it disrupts calcium homeostasis, leading to prolonged muscle contraction and paralysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, the effects are minimal due to the selective nature of this compound for insect ryanodine receptors.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ryanodine receptors, which are calcium channels in the sarcoplasmic reticulum of muscle cells . This binding causes a persistent release of calcium ions into the cytoplasm, leading to muscle contraction and paralysis. The compound’s selectivity for insect ryanodine receptors over mammalian receptors ensures its effectiveness and safety in pest control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard conditions, but its degradation products can influence long-term cellular functions . Studies have shown that this compound maintains its insecticidal activity for extended periods, ensuring prolonged pest control.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively controls insect pests without causing significant harm to non-target organisms . At high doses, toxic effects such as muscle paralysis and respiratory failure can occur. Threshold effects have been observed, indicating the importance of proper dosage in pest management.

Metabolic Pathways

This compound is metabolized through various pathways, including hydroxylation, demethylation, and glucuronidation . These metabolic processes involve enzymes such as cytochrome P450s, which play a role in the detoxification and elimination of the compound. The metabolic pathways ensure that this compound is efficiently processed and excreted from the organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through binding to specific proteins and transporters . These interactions facilitate its localization to target sites, such as the ryanodine receptors in muscle cells. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity.

Subcellular Localization

This compound is primarily localized in the sarcoplasmic reticulum of muscle cells, where it exerts its insecticidal effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effectiveness in disrupting calcium homeostasis and causing muscle paralysis.

Preparation Methods

Chlorantraniliprole can be synthesized through several methods. One efficient and environmentally friendly method involves a one-pot reaction starting from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This compound is reacted with a variant of anthranilic acid (methyl 2-amino-5-chloro-3-methylbenzoate) under mild conditions to yield this compound . Another method involves the use of methane sulfonyl chloride as a reagent for amide coupling in the presence of pyridine or substituted pyridines as bases in acetonitrile as a solvent . These methods are designed to be cost-effective and produce fewer by-products, making them suitable for industrial production.

Chemical Reactions Analysis

Chlorantraniliprole undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles, resulting in the replacement of certain functional groups.

    Photochemical Reactions: This compound can degrade under sunlight, with the degradation rate influenced by the pH of the solution.

Comparison with Similar Compounds

Chlorantraniliprole is often compared with other insecticides such as indoxacarb, emamectin benzoate, spinetoram, spinosad, and methomyl . While all these compounds are effective against various pests, this compound stands out due to its unique mode of action, low mammalian toxicity, and high selectivity towards insect ryanodine receptors. This makes it a preferred choice in integrated pest management programs.

Similar Compounds

  • Indoxacarb
  • Emamectin benzoate
  • Spinetoram
  • Spinosad
  • Methomyl

This compound’s unique properties and effectiveness make it a valuable tool in pest control and agricultural practices.

Properties

IUPAC Name

5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOVNZZNOMJUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrCl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044345
Record name Chlorantraniliprole
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Molecular Weight

483.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/L), In water, 0.9-1.0 mg/L at 20 °C, pH 7
Record name Chlorantraniliprole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1589 (95.9%); 1.507 (99.2%) at 20 °C
Record name Chlorantraniliprole
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Chlorantraniliprole is a novel anthranilic diamide insecticide that functions via activation of the insect ryanodine receptors within the sarcoplasmic reticulum causing impaired regulation of muscle contraction. Ryanodine receptor channels regulate the release of internal calcium stores and are important in muscle contraction. Sustained release of calcium levels within the cytosol leads to muscle contraction, paralysis and eventual death of the organism. While insects possess a single form of the ryanodine receptor distributed in muscle and neuronal tissue, mammals possess three forms which are widely distributed in muscle and nonmuscle tissues. Chlorantraniliprole, along with other anthranilic diamide compounds tested, exhibits >500-fold in vitro differential selectivity for insect ryanodine receptors over those of the mammals.
Record name Chlorantraniliprole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Fine, crystalline, off-white powder

CAS No.

500008-45-7
Record name Chlorantraniliprole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorantraniliprole [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorantraniliprole
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Record name CHLORANTRANILIPROLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Chlorantraniliprole
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Melting Point

208-210 °C
Record name Chlorantraniliprole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a solution of 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one (i.e. the benzoxazinone product of Example 5, Step E) (0.20 g, 0.44 mmol) in tetrahydrofuran was added methylamine (2.0 M solution in THF, 0.514 mL, 1.02 mmol), and the reaction mixture was heated to 60° C. for 90 minutes and then cooled to room temperature. The tetrahydrofuran solvent was evaporated under reduced pressure, and the residual solid was triturated with ether, filtered, and dried to afford the title compound, a compound of the present invention, as a solid (40 mg), m.p. 162-164° C.
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Synthesis routes and methods II

Procedure details

To a solution of the benzoxazinone product of Example 10, Step E (0.20 g, 0.44 mmol) in tetrahydrofuran was added methylamine (2.0 M solution in THF, 0.514 mL, 1.02 mmol), and the reaction mixture was heated to 60° C. for 90 minutes and then cooled to room temperature. The tetrahydrofuran solvent was evaporated under reduced pressure, and the residual solid was triturated with ether, filtered, and dried to afford the title compound, a compound of the present invention, as a solid (40 mg), m.p. 162-154° C.
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Synthesis routes and methods III

Procedure details

To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (see PCT Patent Publication WO 03/015519 for preparation) (93.6% purity, 16.16 g, 50.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (i.e. the product of Examples 1, 3, 4 and 5) (10.43 g, 52.5 mmol) in acetonitrile (35 mL) was added 3-picoline (12.65 mL, 12.11 g, 130 mmol). The mixture was cooled to −5° C., and then a solution of methanesulfonyl chloride (4.64 mL, 6.89 g, 60 mmol) in acetonitrile (10 mL) was added dropwise at −5 to 0° C. The mixture was stirred for 15 minutes at this temperature, and then for 3 h at room temperature. Then water (15 mL) was added dropwise and the mixture was cooled to 0° C. for 1 h. The mixture was filtered, and the solids were washed with 3:1 acetonitrile-water (2×10 mL), and then with acetonitrile (2×10 mL), and dried under nitrogen to afford the title compound as a light tan powder, 23.98 g (92.9% uncorrected yield), m.p. 239 to 240° C.
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16.16 g
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35 mL
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12.65 mL
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10 mL
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15 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazinone (i.e. the benzoxazinone product of Example 5, Step E) (0.20 g, 0.44 mmol) in tetrahydrofuran was added methylamine (2.0 M solution in THF, 0.514 mL, 1.02 mmol), and the reaction mixture was heated to 60° C. for 90 minutes and then cooled to room temperature. The tetrahydrofuran solvent was evaporated under reduced pressure, and the residual solid was triturated with ether, filtered, and dried to afford the title compound, a compound of the present invention, as a solid (40 mg), m.p. 162–164° C.
[Compound]
Name
2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazinone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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